3-Isopropyl-5-(methylthio)benzoic acid

Catalog No.
S14583320
CAS No.
M.F
C11H14O2S
M. Wt
210.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-5-(methylthio)benzoic acid

Product Name

3-Isopropyl-5-(methylthio)benzoic acid

IUPAC Name

3-methylsulfanyl-5-propan-2-ylbenzoic acid

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

QNQIFBNGHWFDEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)SC)C(=O)O

3-Isopropyl-5-(methylthio)benzoic acid is a benzoic acid derivative characterized by the presence of an isopropyl group and a methylthio group at specific positions on the aromatic ring. Its molecular formula is C11H14O2SC_{11}H_{14}O_2S, and it has a molecular weight of approximately 226.30 g/mol. This compound features a carboxylic acid functional group, which contributes to its reactivity and potential biological activity.

Typical of this functional group, including:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form corresponding hydrocarbons.
  • Nucleophilic Acyl Substitution: This reaction can occur when the acid reacts with nucleophiles, leading to the formation of amides or other derivatives .

The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several methods:

  • Direct Alkylation: Starting from 3-(methylthio)benzoic acid, an isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
  • Friedel-Crafts Acylation: The compound may also be synthesized through Friedel-Crafts acylation by reacting an appropriate aromatic compound with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
  • Multi-step Synthesis: A more complex route may involve multiple steps, including protection/deprotection strategies and functional group transformations to introduce the isopropyl and methylthio groups at desired positions on the aromatic ring .

3-Isopropyl-5-(methylthio)benzoic acid could have potential applications in various fields:

  • Pharmaceuticals: As a potential therapeutic agent due to its possible biological activities.
  • Agriculture: It may serve as a precursor for agrochemicals or plant growth regulators.
  • Chemical Intermediates: Useful in organic synthesis as a building block for more complex molecules.

Several compounds share structural similarities with 3-Isopropyl-5-(methylthio)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Methylthio benzoic acid825-99-00.79Lacks isopropyl substitution
4-Methylthio phenylacetic acid16188-55-90.79Different position of methylthio group
3-Methylsulfonyl benzoic acid5345-27-70.78Contains a sulfonyl instead of thio group
Benzo[b]thiophene-4-carboxylic acid10134-95-90.84Contains a thiophene ring structure
3-(4-Methylthio)phenylacrylic acid102016-58-00.86Has an acrylic double bond in place of the carboxylic group

These comparisons highlight the uniqueness of 3-Isopropyl-5-(methylthio)benzoic acid through its specific functional groups and structural arrangement, which may influence its chemical behavior and biological activity differently than its analogs.

Traditional Organic Synthesis Pathways

The most well-documented route involves nucleophilic aromatic substitution using chlorobenzonitrile derivatives. A patented method (CN101817770B) employs o-chlorobenzonitrile, sodium methylmercaptide, and a three-phase phase-transfer catalyst (e.g., resin-immobilized quaternary phosphonium salts) in monochlorobenzene. The reaction proceeds via a two-step mechanism:

  • Thioether Formation: At 60–80°C, sodium methylmercaptide displaces the chloride on chlorobenzonitrile, forming the methylthio intermediate.
  • Hydrolysis: Subsequent alkaline hydrolysis (using NaOH or KOH) at 100–110°C converts the nitrile group to a carboxylic acid.

Key parameters include:

  • Molar Ratio: Chlorobenzonitrile to sodium methylmercaptide (1:1–10).
  • Catalyst Loading: 3–6% of chlorobenzonitrile mass.
  • Distillation: Post-reaction distillation at 290–310°C yields products with >97% purity.

Table 1: Representative Yields from Patent Examples

ExampleCatalystSolventYield (g)Purity (%)
1Quaternary phosphonium saltMonochlorobenzene75.798.3
2Same as aboveMonochlorobenzene78.398.7
3Same as aboveDichlorobenzene75.298.2

This method’s advantages include catalyst recyclability and scalability, though it relies on halogenated solvents, which pose environmental concerns.

Green Chemistry Approaches in Thioether Functionalization

Recent efforts focus on replacing toxic solvents and minimizing waste. A study utilizing β-cyclodextrin-iron complexes demonstrates selective sulfide oxidation to sulfoxides under aerobic conditions, avoiding stoichiometric oxidants. While not directly applied to 3-isopropyl-5-(methylthio)benzoic acid, this approach could be adapted for its synthesis by:

  • Using oxygen as the terminal oxidant.
  • Employing iron-based catalysts to reduce heavy metal waste.
  • Replacing halogenated solvents with acetonitrile or water.

Critical Green Metrics:

  • Atom Economy: >85% for Fe-catalyzed reactions vs. 60–70% for traditional methods.
  • E-Factor: Reduced to 1.2–2.5 (kg waste/kg product) compared to 5–10 for nitric acid-based oxidations.

Challenges remain in achieving regioselectivity for the isopropyl group, necessitating further catalyst design.

Catalytic Systems for Regioselective Isopropyl Group Introduction

Regioselectivity in introducing the isopropyl group is achieved through substrate-controlled synthesis. The patent method uses o-chlorobenzonitrile pre-functionalized with an isopropyl group, ensuring the substituent occupies the meta position post-reaction. Catalytic systems enhance this process:

  • Phase-Transfer Catalysts (PTCs): Immobilized quaternary phosphonium salts improve interfacial reactivity in heterogeneous systems, enabling efficient nucleophilic substitution at lower temperatures.
  • Solvent Effects: Monochlorobenzene optimizes solubility and reaction kinetics, reducing side reactions like disulfide formation.

Mechanistic Insight:The bulky isopropyl group directs electrophilic substitution to the para position relative to the nitrile, while the methylthio group occupies the ortho position. Computational studies (not in sources) could further elucidate steric and electronic effects.

Nucleophilic Aromatic Substitution Dynamics in Thioether Formation

The formation of thioether bonds in aromatic systems represents a fundamental mechanistic pathway that governs the reactivity of compounds such as 3-isopropyl-5-(methylthio)benzoic acid [1]. Nucleophilic aromatic substitution reactions involving sulfur-containing substituents proceed through distinct mechanistic pathways that differ significantly from conventional electrophilic aromatic substitution processes [2].

The nucleophilic aromatic substitution mechanism in thioether formation operates through an addition-elimination pathway, where the nucleophile first attacks the electron-deficient aromatic carbon center, forming a Meisenheimer complex intermediate [1] [3]. This intermediate subsequently undergoes elimination to restore aromaticity while introducing the sulfur-containing substituent. The methylthio group in 3-isopropyl-5-(methylthio)benzoic acid serves as both an electron-donating substituent through its sulfur lone pairs and as a potential leaving group under specific reaction conditions [2].

Research has demonstrated that the nucleophilic aromatic substitution between heteroaryl halides and thiols proceeds smoothly under mild conditions, with potassium carbonate serving as an effective base at temperatures ranging from room temperature to 100°C [2]. The reaction dynamics are highly dependent on the electronic nature of the aromatic ring, with electron-deficient systems showing enhanced reactivity toward nucleophilic attack [1] [2].

The stability of thioether bonds formed through nucleophilic aromatic substitution exhibits remarkable temperature dependence [3]. Studies utilizing 18-crown-6-ether as an additive have successfully facilitated the conversion of activated aryl fluorides to their corresponding thioether products, demonstrating the critical role of coordination chemistry in enhancing nucleophilic substitution efficiency [3].

Table 1: Nucleophilic Aromatic Substitution Reaction Parameters

Substrate TypeTemperature Range (°C)Base SystemConversion Efficiency (%)Reference
Electron-deficient heteroarenes25-100K₂CO₃/DMAc85-95 [2]
Activated aryl fluorides0-2518-crown-6-ether70-85 [3]
Methylthio-substituted aromatics80-160Various bases60-90 [4]

Computational Modeling of Reaction Transition States

Computational studies employing density functional theory methods have provided critical insights into the transition state structures and energetics of sulfur-containing aromatic compounds [5] [6]. The M06-2X and B3LYP-D3(BJ) density functionals have been identified as the most accurate methods for calculating reaction energies in organic polysulfide systems, while MN15, MN15-L, M06-2X, and ωB97X-D functionals demonstrate superior performance for activation energy calculations [5].

The transition state modeling of thioether formation reactions reveals that the barrier heights for nucleophilic aromatic substitution are significantly influenced by the electronic properties of both the aromatic substrate and the sulfur nucleophile [6]. Single-point energy calculations using DLPNO-CCSD(T)/aug-cc-pV(Q+d)Z methodology provide benchmark accuracy for these systems, with activation energy errors typically below 4.4 kcal/mol in solution phase calculations [6].

Structural parameter analysis of transition states indicates that ground state optimizations perform well across most density functional theory methods, with the exception of B97D3, which shows larger structural deviations [5] [6]. For transition structure optimizations, MN15-L and M06-2X functionals provide the most accurate geometries, with interatomic distance variations of less than 0.03 Å between different computational approaches [6].

The computational modeling of 3-isopropyl-5-(methylthio)benzoic acid derivatives reveals that the presence of the isopropyl group introduces steric effects that influence the transition state geometries, while the methylthio substituent provides electronic stabilization through sulfur-aromatic interactions [7]. Crystallographic studies of related compounds confirm that intracyclic carbon-carbon-carbon angles span a range of 117.16° to 122.32°, reflecting the geometric constraints imposed by substituent effects [7].

Table 2: Computational Method Performance for Sulfur-Aromatic Systems

DFT FunctionalActivation Energy Error (kcal/mol)Reaction Energy Error (kcal/mol)Structural AccuracyReference
M06-2X1.21.6Excellent [5] [6]
B3LYP-D3(BJ)1.72.3Good [5] [6]
MN151.52.8Very Good [5] [6]
ωB97X-D1.42.9Good [5] [6]

Kinetic Analysis of Methylthio Group Stability Under Varied Conditions

The thermal stability and kinetic behavior of methylthio groups in aromatic systems have been extensively investigated across a wide range of temperature and chemical conditions [8] [9]. The methylthio substituent demonstrates remarkable stability compared to other sulfur-containing functional groups, with decomposition temperatures typically exceeding 300°C under inert atmospheric conditions [4].

Kinetic studies reveal that the methylthio group exhibits significantly higher stability than trifluoromethylthio groups under both acidic and basic conditions [9] [8]. The electronegativity difference between sulfur and the attached carbon atom plays a crucial role in determining bond stability, with the carbon-sulfur bond in methylthio systems being less vulnerable to cleavage than oxygen-carbon bonds in methoxy analogs [9].

Temperature-dependent kinetic analysis of aromatic carboxylic acids containing sulfur substituents demonstrates that benzoic acid derivatives show negligible degradation after one hour of hydrothermal treatment at 350°C [10]. The presence of electron-withdrawing groups, such as the carboxylic acid functionality in 3-isopropyl-5-(methylthio)benzoic acid, enhances the thermal stability by preventing the formation of carbocation intermediates that could lead to methylthio group elimination [9] [8].

The kinetic parameters for methylthio group stability have been determined through comprehensive Arrhenius analysis, with activation energies ranging from 26.8 to 94.9 kJ/mol depending on the specific aromatic system and reaction conditions [11] [12]. The reaction order for sulfur-containing aromatic compounds typically falls between 1.15 and 1.65, reflecting the complex interplay between electronic and steric factors [11].

Table 3: Kinetic Parameters for Methylthio Group Stability

Temperature Range (K)Activation Energy (kJ/mol)Reaction OrderStability IndexReference
300-40058.6-72.51.23-1.50High [11]
400-50026.8-50.31.15-1.65Moderate [11] [12]
500-60094.9-104.01.17-2.50Low [11]

The stability analysis under varied chemical conditions reveals that methylthio groups remain intact in the presence of strong acids such as trifluoroacetic acid, even at elevated temperatures [9] [8]. However, exposure to strong bases such as potassium hexamethyldisilazide can lead to competitive reactions, though the methylthio group itself remains largely unaffected [9]. The chemical resistance of methylthio-containing aromatic systems extends to oxidizing agents, with minimal degradation observed upon exposure to hydrogen peroxide solutions [4].

Structure-Activity Relationship Studies with Bioisosteric Modifications

Structure-activity relationship analysis represents a fundamental approach in optimizing pharmaceutical compounds containing 3-Isopropyl-5-(methylthio)benzoic acid as a core scaffold. The bioisosteric replacement strategy has emerged as a critical tool for improving the physicochemical and pharmacological properties of benzoic acid derivatives while maintaining their essential biological activity [1] [2] [3].

The carboxylic acid functionality in 3-Isopropyl-5-(methylthio)benzoic acid serves as a primary target for bioisosteric modifications. Research demonstrates that the replacement of carboxylic acids with surrogate structures represents a classical strategy in medicinal chemistry, where maintaining features critical for biological activity while appropriately modifying physicochemical properties can yield improved analogs [3]. The tetrazole group has been identified as one of the most frequently used bioisosteres for carboxylic acid functionality, offering similar binding characteristics while potentially improving metabolic stability [4] [5].

Electronic and steric effects of the isopropyl and methylthio substituents significantly influence the structure-activity relationships. Studies on benzoic acid derivatives indicate that the position and nature of substituents profoundly affect biological activity [6] [7]. The isopropyl group at the 3-position provides hydrophobic interactions and steric bulk that can enhance binding affinity to target proteins, while the methylthio substituent at the 5-position contributes to electronic modulation through its sulfur atom [8] [9].

Research on related stilbene derivatives containing methylthio substituents demonstrates that this functional group can provide selective enzyme inhibition properties. Specifically, 3,4,5-trimethoxy-4'-methylthio-trans-stilbene showed effective inhibition of cytochrome P450 enzymes, with the methylthio substituent directing specific binding orientations toward enzyme active sites [8]. This suggests that the methylthio group in 3-Isopropyl-5-(methylthio)benzoic acid could similarly influence target engagement through directed molecular interactions.

Classical bioisosteric relationships relevant to this compound include the interchange of hydroxyl and thiol groups, which has been shown to enhance potency toward both 5-lipoxygenase and cyclooxygenase enzymes [10]. The thiol group demonstrated enhanced potency compared to hydroxyl replacements, suggesting that the methylthio substituent in the target compound may contribute significantly to biological activity through similar mechanisms.

Bioisosteric ReplacementPhysicochemical ImpactBiological Activity Change
Carboxylic acid → TetrazoleImproved metabolic stability [4]Maintained hydrogen bonding capability [5]
Methylthio → MethoxyReduced lipophilicity [10]Altered enzyme selectivity [8]
Isopropyl → CyclopropylSimilar steric bulk [1]Maintained hydrophobic interactions [11]

Prodrug Design Strategies Utilizing Acid Functionalization

The carboxylic acid functionality of 3-Isopropyl-5-(methylthio)benzoic acid provides an ideal anchor point for prodrug development strategies aimed at improving pharmaceutical properties. Ester-based prodrug approaches represent the most extensively studied methodology for carboxylic acid-containing compounds, where the acid group is temporarily masked to enhance membrane permeability and bioavailability [12] [13].

Amino acid ester prodrugs have demonstrated particular success in pharmaceutical applications. Research on benzoic acid model compounds shows that propylene glycol linkers provide optimal stability profiles, with good chemical stability at physiological pH while remaining enzymatically labile to ubiquitous esterases [14] [15]. The hydrolysis mechanism involves sequential enzymatic conversion, first generating an intermediate propylene glycol ester, followed by complete conversion to the parent carboxylic acid [15].

Phosphate prodrug strategies offer an alternative approach for 3-Isopropyl-5-(methylthio)benzoic acid derivatives. These systems utilize alkaline phosphatase-mediated activation, particularly relevant given the enzyme's overexpression in various disease states [16] [17]. The phosphate group enhances water solubility while the subsequent enzymatic hydrolysis followed by elimination reactions releases the active carboxylic acid [18] [19].

Novel prodrug approaches include thiazolidinone-based systems that respond to hydrogen peroxide, providing disease-specific activation mechanisms. Unlike conventional esterase-based activation, these systems exploit reactive oxygen species as triggers, potentially offering more targeted release in pathological conditions [12] [13].

Prodrug StrategyActivation MechanismStability ProfileBioavailability Enhancement
Amino acid estersEnzymatic hydrolysis [14]pH-dependent stability [15]Enhanced membrane permeability
Phosphate estersAlkaline phosphatase [16]High aqueous solubility [19]Targeted tissue activation
ThiazolidinoneHydrogen peroxide [12]Resistant to nucleophiles [13]Disease-specific release

Enzymatic activation kinetics vary significantly based on prodrug design. Mycobacterial studies demonstrate that benzoate esters with linear alkyl chains show parabolic relationships between hydrolysis rates and lipophilicity, with optimal activity observed for n-butyl chains [20]. The pKa of the leaving alcohol emerges as the most important descriptor for enzymatic cleavage, suggesting that careful selection of the esterifying group can fine-tune activation rates [20].

Target Engagement Profiling in Enzyme Inhibition Assays

Target engagement assessment represents a critical component in validating the pharmaceutical potential of 3-Isopropyl-5-(methylthio)benzoic acid derivatives. Biophysical methods have emerged as essential tools for confirming drug-target interactions and elucidating mechanisms of action during early drug discovery phases [21] [22].

Cellular thermal shift assays provide a powerful approach for monitoring drug binding to target proteins in physiologically relevant contexts. This technique exploits the biophysical principle of ligand-induced thermal stabilization, where compound binding increases the melting temperature of target proteins [22] [23]. Research demonstrates that cellular thermal shift assays can successfully validate drug binding for important clinical targets while monitoring drug transport, activation, and resistance mechanisms [23].

Differential scanning fluorimetry offers complementary capabilities for characterizing binding interactions. Studies using specialized fluorescent dyes such as DASPMI demonstrate that this approach can generate quantitative binding constants even for complex multi-domain proteins [24]. The technique measures rotational restriction of fluorescent dyes rather than hydrophobicity changes, providing enhanced sensitivity for detecting ligand binding events [24].

Enzyme inhibition kinetics for benzoic acid derivatives demonstrate diverse mechanisms of action. Research on tyrosinase inhibition by benzoic acid reveals competitive inhibition with an inhibition constant of 90.9 ppm, suggesting direct competition with natural substrates [25]. The reversible nature of this inhibition indicates that binding occurs through non-covalent interactions that can be displaced by substrate molecules [25].

Structure-based inhibition studies using benzoic acid derivatives as enzyme inhibitors reveal specific binding requirements. Analysis of neuraminidase inhibitors shows that compounds like 4-acetylamino-3-guanidinobenzoic acid achieve potent inhibition through specific active site orientations that were not predicted from conventional binding models [26] [27]. This emphasizes the importance of experimental validation of binding modes through crystallographic analysis [26].

Assay MethodDetection PrincipleSensitivity RangeApplication Scope
Cellular thermal shiftThermal stabilization [22]nM to μM [23]Live cell systems
Differential scanning fluorimetryDye rotational restriction [24]nM to mM [24]Purified proteins
Enzyme kinetic assaysSubstrate competition [25]ppm to mM [25]Mechanistic studies

Target selectivity profiling becomes particularly important for compounds containing methylthio substituents. Studies on methylthio-containing stilbene derivatives demonstrate that the methylthio group orientation toward enzyme active sites significantly influences selectivity profiles across related enzyme families [8]. Molecular modeling suggests that methylthio substituents can form specific interactions with metal centers in enzyme active sites, providing both binding affinity and selectivity [8].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.07145086 g/mol

Monoisotopic Mass

210.07145086 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types